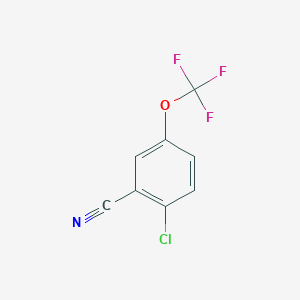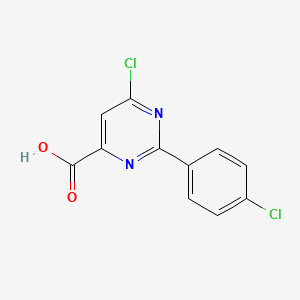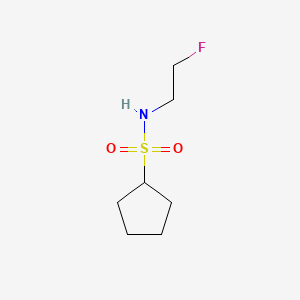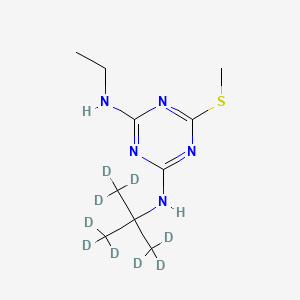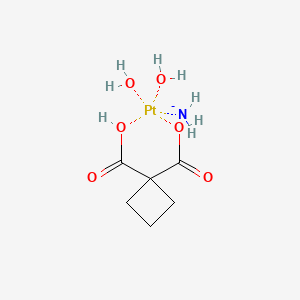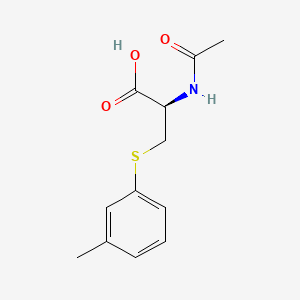
N-Acetyl-S-(3-methylphenyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3-methylphenyl)-L-cysteine is an organic compound with the molecular formula C12H15NO3S It is a derivative of L-cysteine, where the sulfur atom is bonded to a 3-methylphenyl group and the amino group is acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-methylphenyl)-L-cysteine typically involves the reaction of L-cysteine with 3-methylphenyl isothiocyanate, followed by acetylation of the amino group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(3-methylphenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3-methylphenyl)-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(3-methylphenyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can enhance the compound’s stability and bioavailability, while the 3-methylphenyl group can interact with specific receptors or enzymes. The sulfur atom in the cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(3-methylphenyl)-L-cysteine: Similar structure but lacks the acetyl group.
N-Acetyl-S-phenyl-L-cysteine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
N-Acetyl-S-(3-methylphenyl)-L-cysteine is unique due to the presence of both the acetyl and 3-methylphenyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, bioavailability, and potential therapeutic effects compared to its analogs.
Propiedades
Fórmula molecular |
C12H15NO3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-3-5-10(6-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
Clave InChI |
NIGGQLZPMQLNKJ-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=CC=C1)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)SCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
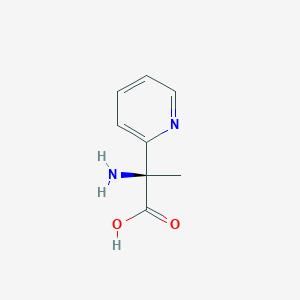
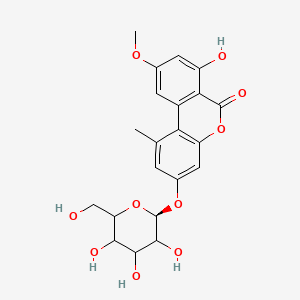
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
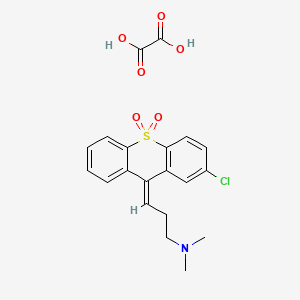

![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
